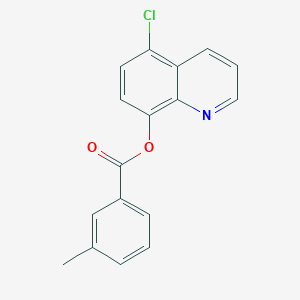

5-Chloroquinolin-8-yl 3-methylbenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

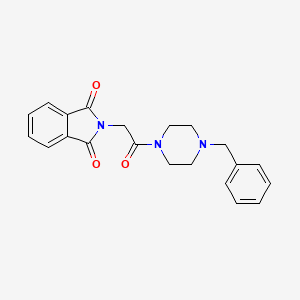

5-Chloroquinolin-8-yl 3-methylbenzoate is a compound that contains a quinoline scaffold . Quinoline is a heterocyclic aromatic organic compound that is a hybrid of pyridine and benzene . It is an important pharmacophore, a part of a molecular structure that is responsible for a particular biological or pharmacological interaction .

Synthesis Analysis

The synthesis of compounds similar to 5-Chloroquinolin-8-yl 3-methylbenzoate has been reported in the literature. For instance, the title ester (5-chloroquinolin-8-yl)-2-fluorobenzoate was prepared by the reaction of 2-fluorobenzoyl chloride with 5-chloro-8-hydroxyquinoline . Another study reported the synthesis of 5-chloroquinolin-8-yl-benzoates through the application of Steglich esterification reaction .Scientific Research Applications

Antibacterial Activity

5-Chloroquinolin-8-yl 3-methylbenzoate: and its derivatives have been investigated for their antibacterial properties. Notably, quinolone-coupled hybrid 5d exhibited potent effects against both Gram-positive (G+) and Gram-negative (G-) bacterial strains, with MIC values ranging from 0.125 to 8 μg/mL. This compound demonstrated a broad-spectrum antibacterial effect, making it a promising candidate for combating drug-resistant strains .

Dual-Target Mechanism

Molecular docking studies revealed that compound 5d might target bacterial LptA and Top IV proteins simultaneously. This dual-target mechanism of action enhances its efficacy against various bacterial species. Understanding these interactions can guide further drug development efforts .

Anticancer Potential

Structures containing the 8-hydroxyquinoline scaffold, such as 5-Chloroquinolin-8-yl 3-methylbenzoate , have shown promise in anticancer drug development. While specific studies on this compound’s anticancer activity are limited, its unique scaffold warrants further investigation .

Metal Chelation

Quinoline derivatives often exhibit metal-chelating properties. Researchers have explored the ability of 5-Chloroquinolin-8-yl 3-methylbenzoate to bind to metal ions, which could have implications in metal-based therapies or imaging agents.

Photophysical Applications

Quinoline-based compounds are known for their photophysical properties. Investigating the fluorescence behavior and photostability of 5-Chloroquinolin-8-yl 3-methylbenzoate could lead to applications in sensors, imaging, or optoelectronic devices.

Synthetic Building Block

Due to its unique structure, this compound can serve as a valuable synthetic building block. Researchers may use it as a precursor for designing novel molecules with tailored properties, such as improved solubility or bioavailability.

properties

IUPAC Name |

(5-chloroquinolin-8-yl) 3-methylbenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO2/c1-11-4-2-5-12(10-11)17(20)21-15-8-7-14(18)13-6-3-9-19-16(13)15/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJMBXMUOUNYBRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloroquinolin-8-yl 3-methylbenzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(2-chloro-6-fluorophenyl)methyl]-8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2421803.png)

![1-methyl-3-{[(2-methylbenzyl)oxy]methyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/no-structure.png)

![6-[5-(5-Bromopyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2421805.png)

![(Z)-ethyl 1-isopropyl-2-((2-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2421815.png)

![2-Cyclopropyl-4-[(1,1,1-trifluoropropan-2-yl)oxy]pyrimidine](/img/structure/B2421817.png)

![N-[1-(Hydroxymethyl)-3,3-dimethylcyclohexyl]prop-2-enamide](/img/structure/B2421820.png)

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2421822.png)

![2-chloro-N-(2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethyl)pyridine-4-carboxamide](/img/structure/B2421823.png)